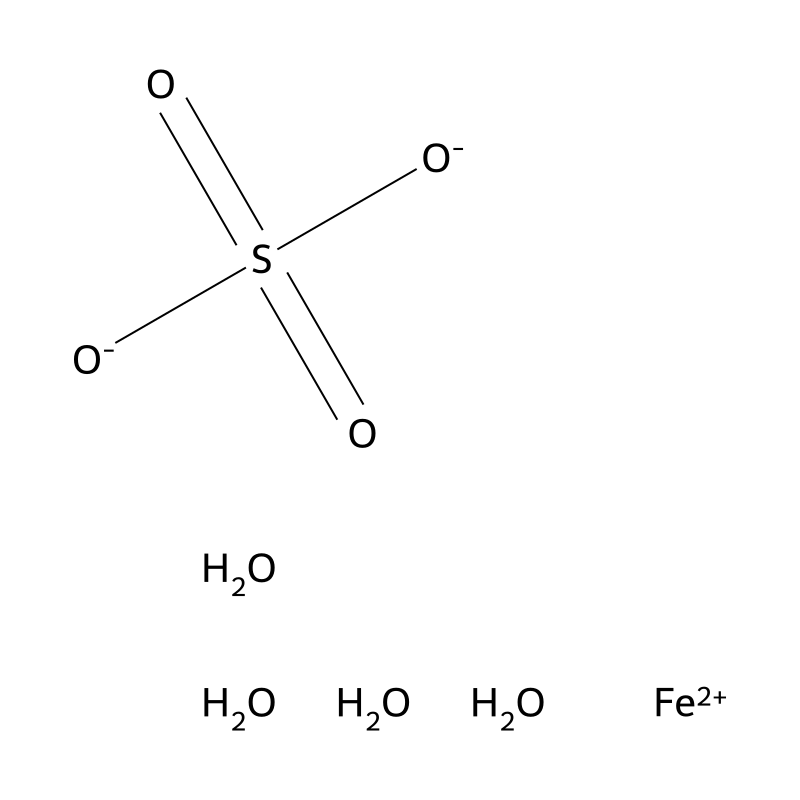

Rozenite (Fe(SO4).4H2O)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Rozenite is a hydrous iron sulfate mineral with the chemical formula Iron(II) sulfate tetrahydrate, represented as Fe(SO₄)·4H₂O. It typically appears as a white to pale yellow powder or crystalline solid and is often found in environments with low humidity. The International Mineralogical Association recognizes Rozenite under the IMA number 2015-086. This mineral is primarily formed as a secondary product from the oxidation of iron sulfide minerals such as pyrite, marcasite, and pyrrhotite, particularly in acidic conditions .

In this reaction, iron disulfide (pyrite) reacts with oxygen and water to produce Rozenite and sulfuric acid. Conversely, Rozenite can dissolve in water, leading to the release of iron and sulfate ions:

Rozenite can be synthesized through several methods:

- Hydrothermal Synthesis: This method involves reacting iron salts with sulfuric acid in a controlled environment at elevated temperatures and pressures.

- Evaporation Techniques: Solutions containing iron(II) sulfate can be evaporated under low humidity conditions to promote the crystallization of Rozenite.

- Precipitation from Aqueous Solutions: Mixing aqueous solutions of iron(II) salts with sulfate sources can lead to the precipitation of Rozenite upon adjusting pH levels.

These methods allow for the production of Rozenite crystals with varying degrees of purity and morphology.

Rozenite has several applications across different fields:

- Mineralogy and Geology: It serves as an indicator mineral for environmental conditions related to acid mine drainage.

- Agriculture: Due to its iron content, it can be used as a micronutrient fertilizer to enhance soil fertility.

- Chemical Industry: Rozenite is utilized in the production of other iron compounds and may be involved in processes requiring iron sulfate.

Interaction studies involving Rozenite primarily focus on its solubility and reactivity in various environments. Research indicates that Rozenite can interact with other minerals and organic compounds, influencing its stability and bioavailability. For example, studies on the dissolution kinetics of Rozenite reveal that factors such as pH, temperature, and ionic strength significantly affect its solubility rates .

Rozenite shares similarities with several other iron sulfate minerals. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Melanterite | Fe(SO₄)·7H₂O | Contains more water molecules; often found in oxidized sulfide deposits. |

| Copiapite | Fe(II)Fe(III)(SO₄)·6H₂O | Contains both ferrous and ferric iron; known for bright yellow color. |

| Langbeinite | K₂Mg₂(SO₄)₃ | A potassium magnesium sulfate; distinct from iron sulfates. |

| Epsomite | MgSO₄·7H₂O | Magnesium sulfate; commonly known as Epsom salt; no iron content. |

Rozenite's uniqueness lies in its specific hydration state (four water molecules), which differentiates it from other similar compounds that may have different hydration levels or additional metal ions.

Rozenite is a hydrated iron sulfate mineral with the definitive molecular formula Fe(SO₄)·4H₂O [1] [2]. The compound represents the tetrahydrate form of iron(II) sulfate, distinguishing it from other hydrated iron sulfate minerals through its specific water content. The empirical formula can be expressed as FeH₈O₈S, reflecting the complete atomic composition of the mineral [1] [3].

The stoichiometric relationships within rozenite demonstrate a 1:1:4 molar ratio of iron to sulfate to water molecules, respectively [1] [2]. This stoichiometry is fundamental to understanding the mineral's stability conditions and transformation pathways. The molecular weight of rozenite is precisely calculated as 223.9660 g/mol, which aligns closely with the experimentally determined value of 223.97 g/mol reported in crystallographic studies [1] [3] [2].

| Parameter | Value |

|---|---|

| Molecular Formula | Fe(SO₄)·4H₂O |

| Empirical Formula | FeH₈O₈S |

| Molecular Weight | 223.97 g/mol |

| Formula Units per Cell | Z = 4 |

The mineral crystallizes in the monoclinic crystal system with space group P2₁/n, containing four formula units per unit cell [2] [4]. This crystallographic arrangement directly influences the mineral's physical properties and its behavior under varying environmental conditions.

Elemental Composition Analysis

The elemental composition of rozenite reveals the precise distribution of constituent atoms within the mineral structure. Through comprehensive analysis, the following elemental percentages have been determined based on atomic masses and stoichiometric relationships:

| Element | Atomic Mass (g/mol) | Count | Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Iron (Fe) | 55.845 | 1 | 55.845 | 24.93 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 14.32 |

| Oxygen (O) | 15.999 | 8 | 127.992 | 57.15 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.60 |

Oxygen constitutes the largest elemental fraction at 57.15%, reflecting the significant contribution from both the sulfate anion (four oxygen atoms) and the four water molecules (four additional oxygen atoms) [2]. Iron accounts for 24.93% of the total mass, representing the central metal cation that coordinates with both sulfate and water molecules [1] [2].

The oxide composition, commonly reported in mineralogical studies, provides an alternative perspective on the chemical composition:

| Oxide Component | Formula Weight (g/mol) | Percentage (%) |

|---|---|---|

| FeO | 71.844 | 32.08 |

| SO₃ | 80.062 | 35.75 |

| 4H₂O | 72.060 | 32.17 |

This oxide composition analysis demonstrates the nearly equal contributions of ferrous oxide, sulfur trioxide, and water to the overall mineral composition [2] .

Oxidation States of Iron in Rozenite

The iron in rozenite exists exclusively in the +2 oxidation state, commonly referred to as ferrous iron [1] [6] [7]. This oxidation state is fundamental to the mineral's chemical identity and stability. The ferrous iron (Fe²⁺) configuration results from the loss of two electrons from the neutral iron atom, creating a cation with the electronic configuration [Ar]3d⁶ [6].

The +2 oxidation state of iron in rozenite distinguishes it from ferric iron (+3 oxidation state) compounds [6]. This difference is critical for understanding the mineral's formation conditions, as ferrous iron is stable under reducing or mildly oxidizing environments, while ferric iron predominates under strongly oxidizing conditions [6] [8].

The ferrous iron in rozenite exhibits characteristic coordination geometry, typically adopting octahedral coordination with six donor atoms from surrounding sulfate and water molecules [2] [9]. This coordination environment is consistent with the crystal field stabilization energy preferences of d⁶ metal ions in octahedral geometry [9] [10].

Hydration State Significance

The tetrahydrate nature of rozenite (four water molecules per formula unit) represents a specific hydration state that is thermodynamically stable under particular temperature and humidity conditions [11] [12] [13]. This hydration level positions rozenite between the higher hydrated melanterite (FeSO₄·7H₂O) and the lower hydrated szomolnokite (FeSO₄·H₂O) in the iron sulfate hydration series [11] [12] [14].

The four water molecules in rozenite serve multiple structural and chemical functions. They participate in extensive hydrogen bonding networks that stabilize the crystal structure and contribute to the mineral's physical properties [11] [15]. The water molecules are coordinated both directly to the iron center and exist as interstitial water that bridges structural units through hydrogen bonding [11] [4].

Thermal stability studies demonstrate that rozenite is stable at temperatures below approximately 21°C under ambient humidity conditions [7]. Above this temperature threshold, rozenite undergoes dehydration to form szomolnokite through the loss of three water molecules [12] [7] [16]. This dehydration reaction can be represented as:

Fe(SO₄)·4H₂O → Fe(SO₄)·H₂O + 3H₂O

The hydration state significance extends to environmental and planetary science applications, where rozenite has been identified as a candidate mineral component of polyhydrated sulfate deposits on Mars [17] [14] [15]. The specific hydration level provides insights into past environmental conditions and water activity on planetary surfaces [14] [18].

Chemical Bonding Characteristics

The chemical bonding in rozenite encompasses both ionic and covalent components, reflecting the complex nature of transition metal sulfate hydrates [19] [20]. The primary bonding interactions can be categorized into several distinct types:

Ionic Bonding: The interaction between the ferrous iron cation (Fe²⁺) and the sulfate anion (SO₄²⁻) represents the primary ionic component of the structure [19] [20]. This electrostatic attraction provides the fundamental driving force for the mineral's formation and stability [20].

Coordinate Covalent Bonding: The iron center forms coordinate covalent bonds with oxygen atoms from both sulfate groups and water molecules [9] [10]. These bonds involve the donation of electron pairs from oxygen donor atoms to the empty or partially filled d-orbitals of the iron center [9].

Hydrogen Bonding: Extensive hydrogen bonding networks exist between water molecules and between water molecules and sulfate oxygen atoms [11] [15]. These hydrogen bonds are crucial for the structural integrity and thermal stability of the mineral [11].

The iron coordination environment in rozenite approaches octahedral geometry, with the metal center bonded to six oxygen atoms [2] [9] [10]. This coordination geometry is consistent with crystal field theory predictions for d⁶ metal ions, where octahedral coordination provides optimal ligand field stabilization energy [9] [10].

The sulfate group maintains its tetrahedral geometry within the rozenite structure, with sulfur-oxygen bond lengths consistent with typical sulfate minerals [2]. The bond lengths and angles within the sulfate tetrahedron reflect the covalent character of the sulfur-oxygen bonds, while the overall charge distribution creates the ionic character necessary for interaction with the ferrous iron center [2] [4].

Water molecules in the structure exhibit both coordinated and hydrogen-bonded characteristics [11] [15]. Some water molecules are directly coordinated to the iron center through their oxygen atoms, while others participate in extended hydrogen bonding networks that contribute to the overall structural stability [11] [4].

Rozenite crystallizes in the monoclinic crystal system with space group P2₁/n [1] [2] [3] [4]. The monoclinic system is characterized by three unequal crystallographic axes, with two axes meeting at an angle of 90 degrees and the third axis (β) deviating from orthogonality [1]. The specific space group P2₁/n belongs to the prismatic class (2/m) and represents the most common monoclinic space group, containing a 2₁ screw axis parallel to the b-axis and an n-glide plane [1] [5].

The P2₁/n space group contains four symmetry operators: x, y, z; 1/2-x, 1/2+y, 1/2-z; -x, -y, -z; and 1/2+x, 1/2-y, 1/2+z [5]. This space group has been confirmed through multiple crystallographic studies, including the original structure determination by Baur in 1962 [4] and more recent neutron diffraction analyses [2] [6] [7]. The systematic absence rules for P2₁/n indicate that reflections with h+l = 2n+1 for (h0l) and k = 2n+1 for (0k0) are absent, which is consistent with the observed diffraction patterns [1] [2].

Unit Cell Parameters and Dimensions

The unit cell parameters for rozenite have been determined through multiple studies, with slight variations attributed to different measurement conditions and techniques. The most commonly reported values are:

| Parameter | Baur (1962) | Webmineral Database | Meusburger et al. (2023) |

|---|---|---|---|

| a (Å) | 5.979(4) | 5.945 | 5.979 |

| b (Å) | 13.648(4) | 13.59 | 13.648 |

| c (Å) | 7.977(3) | 7.94 | 7.648 |

| β (degrees) | 90.43(10) | 90.5 | 90.43 |

| Volume (ų) | 624.07 | 641.47 | 624.07 |

| Z | 4 | 4 | 4 |

The unit cell contains four formula units of FeSO4·4H2O (Z = 4), resulting in a calculated density of 2.29-2.47 g/cm³ [1] [2] [3] [4]. The axial ratios are a:b:c = 0.4374:1:0.5842, indicating a pronounced elongation along the b-axis [1]. The unit cell volume varies between 624.07 and 641.47 ų depending on the measurement conditions and sample preparation methods [1] [2] [3].

Crystal Habit and Morphology

Rozenite exhibits a distinctive crystal habit characterized by its occurrence as cottonball-like concretions and nodules [8] [9] [10]. The mineral most commonly forms as powdery efflorescences or coatings on melanterite, appearing as white to pale green, semi-transparent to translucent crystalline masses [1] [11] [8] [9]. The crystal habit is typically described as earthy to dull in luster, with a vitreous appearance on fresh surfaces [1] [11] [8].

The morphological characteristics include:

- Primary habit: Cottonball-like concretions and nodules

- Secondary habit: Powdery efflorescences and coatings

- Color: Colorless to white, pale green, greenish white, or yellowish white

- Transparency: Transparent to translucent

- Luster: Vitreous to earthy (dull)

- Streak: White

The crystal faces are typically uneven and indistinct, with the mineral rarely forming well-developed euhedral crystals [8] [9]. Instead, rozenite commonly occurs as anhedral aggregates and efflorescent coatings, particularly in post-mining environments where it forms through the oxidation of iron sulfide minerals [10]. The cottonball-like morphology is characteristic of rapid precipitation from supersaturated solutions under low humidity conditions [8] [9].

X-ray Diffraction Patterns

X-ray diffraction analysis of rozenite reveals characteristic peak patterns that enable its identification and differentiation from related iron sulfate minerals. The strongest diffraction peaks occur at the following d-spacings:

| d-spacing (Å) | Relative Intensity | Miller Indices |

|---|---|---|

| 4.47 | 100 (strongest) | Multiple reflections |

| 5.46 | 90 | - |

| 3.97 | 70 | - |

| 3.40 | 60 | - |

| 6.85 | 50 | - |

| 3.22 | 50 | - |

| 2.953 | 50 | - |

The X-ray diffraction pattern is catalogued in the Powder Diffraction File (PDF) as reference number 19-632 [1] [8]. The diffraction data confirm the monoclinic symmetry with space group P2₁/n and are consistent with the unit cell parameters determined from single crystal studies [1] [2] [4]. The X-ray diffraction patterns show systematic absences that are characteristic of the P2₁/n space group, specifically the absence of h+l = odd reflections for (h0l) and k = odd reflections for (0k0) [1] [2].

Recent synchrotron X-ray diffraction studies have provided high-resolution patterns that enable the detection of trace impurities and confirm the phase purity of synthetic rozenite samples [2] [6]. The synchrotron data, collected at wavelength 0.826574(9) Å, show excellent agreement with the established unit cell parameters and confirm the absence of structural phase transitions over the temperature range studied [2] [6].

Neutron Diffraction Analysis

Neutron diffraction studies of rozenite have provided crucial insights into the complete crystal structure, particularly regarding the accurate determination of hydrogen atom positions. The most comprehensive neutron diffraction analysis was conducted by Meusburger et al. using high-resolution time-of-flight neutron diffraction on deuterated rozenite (FeSO4·4D2O) [2] [6] [7].

The neutron diffraction data revealed:

- Complete hydrogen bonding network: Fourteen hydrogen bonds connect the Fe²⁺-centered octahedra to the SO4 tetrahedra

- Accurate hydrogen positions: First unconstrained determination of hydrogen atom positions

- Structural stability: No phase transitions observed between 21 K and 290 K

- Thermal expansion behavior: Highly anisotropic thermal expansion with negative expansion in certain directions

The neutron diffraction patterns were collected using the High-Resolution Powder Diffraction (HRPD) beamline at the ISIS Neutron and Muon Spallation Facility [2] [6]. The use of deuterated samples eliminated the large incoherent scattering background from ordinary hydrogen, allowing for high-quality data collection with excellent peak resolution [2] [6]. The neutron diffraction data confirmed the P2₁/n space group and provided refined lattice parameters that are in excellent agreement with X-ray diffraction results [2] [6].

Hydrogen Atom Positions and Bonding

The hydrogen bonding network in rozenite is complex and plays a crucial role in determining the mineral's structural stability and physical properties. Neutron diffraction studies have revealed the complete three-dimensional hydrogen bonding system, which consists of both strong and weak hydrogen bonds [2] [6] [7] [12].

The hydrogen bonding network includes:

| Hydrogen Bond | Distance H···O (Å) | Angle Ow-H···O (degrees) | Bond Type |

|---|---|---|---|

| Ow1-H1a···O1 | 1.98(4) | 169(3) | Strong |

| Ow1-H1b···O3 | 1.91(4) | 175(3) | Strong |

| Ow2-H2a···O4 | 1.91(4) | 173(3) | Strong |

| Ow2-H2b···O2 | 2.07(4) | 151(3) | Weak/bifurcated |

| Ow3-H3a···O4 | 2.425(5) | 124.0(3) | Weak/bifurcated |

| Ow3-H3b···O1 | 1.93(4) | 178(3) | Strong |

| Ow4-H4a···O3 | 1.92(4) | 171(3) | Strong |

| Ow4-H4b···O2 | 1.95(4) | 169(3) | Strong |

The hydrogen bonding system creates an undulating layer structure that connects the isolated [Fe(H2O)4SO4]2 dimeric units [2] [6] [13]. Two hydrogen atoms (H2b and H3a) participate in three-centered (bifurcated) hydrogen bonds, which are weaker than conventional two-centered hydrogen bonds but play an important role in maintaining structural integrity [2] [6] [12]. These bifurcated hydrogen bonds help achieve charge balance around the sulfate oxygen atoms and contribute to the overall stability of the crystal structure [2] [6].

The neutron diffraction analysis revealed that previous X-ray diffraction studies had significantly underestimated the accuracy of hydrogen atom positions due to the inherent limitations of X-ray scattering by hydrogen atoms [2] [6]. The neutron-derived hydrogen positions show that the O-H bond lengths are in excellent agreement with expected values (approximately 0.96-1.00 Å), while the H···O distances vary from 1.91 to 2.425 Å depending on the strength of the hydrogen bond [2] [6].